molecular formula C13H12N2O B13587446 4-(4-(1h-Pyrazol-1-yl)phenyl)but-3-en-2-one

4-(4-(1h-Pyrazol-1-yl)phenyl)but-3-en-2-one

Cat. No.: B13587446
M. Wt: 212.25 g/mol
InChI Key: LDWBNDRITOGIHL-ONEGZZNKSA-N
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Description

4-(4-(1H-Pyrazol-1-yl)phenyl)but-3-en-2-one is a structurally unique compound featuring a pyrazole ring attached to a phenyl group, which is further conjugated to a butenone (α,β-unsaturated ketone) moiety. This hybrid structure combines the aromaticity of the pyrazole and phenyl groups with the electrophilic character of the α,β-unsaturated ketone, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

(E)-4-(4-pyrazol-1-ylphenyl)but-3-en-2-one

InChI

InChI=1S/C13H12N2O/c1-11(16)3-4-12-5-7-13(8-6-12)15-10-2-9-14-15/h2-10H,1H3/b4-3+

InChI Key

LDWBNDRITOGIHL-ONEGZZNKSA-N

Isomeric SMILES

CC(=O)/C=C/C1=CC=C(C=C1)N2C=CC=N2

Canonical SMILES

CC(=O)C=CC1=CC=C(C=C1)N2C=CC=N2

Origin of Product

United States

Preparation Methods

Synthesis of Pyrazole-Substituted Aromatic Aldehyde Intermediate

A common precursor is 4-(1H-pyrazol-1-yl)benzaldehyde or its substituted analogs. The aldehyde is typically prepared by:

  • Chloroformylation of pyrazole derivatives : Starting from 1-(phenyl or substituted phenyl)-3-methyl-1H-pyrazole, chloroformylation at the 4-position yields 5-chloro-1-(phenyl-substituted phenyl)-3-methyl-1H-pyrazole-4-carbaldehyde.
  • Nucleophilic substitution : The chloro substituent on the pyrazole ring can be replaced by nucleophiles such as ethoxy groups to yield ethoxy-substituted pyrazole carbaldehydes.
  • Formylation reactions : Pyrazole rings can be formylated using standard methods such as Vilsmeier-Haack or related formylation reactions to introduce the aldehyde function at the 4-position.

Aldol Condensation to Form the But-3-en-2-one Moiety

The key step to obtain this compound involves aldol condensation between the pyrazole-substituted benzaldehyde and acetone:

  • Base-catalyzed aldol condensation : The aldehyde intermediate is reacted with acetone in the presence of a base (e.g., sodium hydroxide or organic bases) to form the α,β-unsaturated ketone via an aldol condensation mechanism.
  • Reaction conditions : Typically carried out at room temperature or under mild heating to favor the E-isomer of the product, which is thermodynamically more stable.

Representative Synthetic Scheme (Adapted from Literature)

Step Reactants Conditions Product Yield/Notes
1 1-(Phenyl-substituted phenyl)-3-methyl-1H-pyrazole Chloroformylation (e.g., POCl3, DMF) 5-chloro-1-(phenyl-substituted phenyl)-3-methyl-1H-pyrazole-4-carbaldehyde Intermediate for further substitution
2 Above intermediate + nucleophile (e.g., ethanol) Nucleophilic substitution 1-(Phenyl-substituted phenyl)-5-ethoxy-3-methyl-1H-pyrazole-4-carbaldehyde Modifies pyrazole ring substituent
3 Pyrazole-substituted benzaldehyde + acetone Aldol condensation with base catalyst (E)-4-(1-(phenyl-substituted phenyl)-5-ethoxy-3-methyl-1H-pyrazol-4-yl)but-3-en-2-one Target α,β-unsaturated ketone

Characterization and Confirmation

The synthesized this compound is characterized by:

Summary Table of Preparation Methods

Method Starting Material Key Reaction Catalyst/Conditions Advantages Limitations
Chloroformylation + Nucleophilic substitution + Aldol condensation Pyrazole derivatives Chloroformylation, nucleophilic substitution, base-catalyzed aldol POCl3/DMF; ethanol; NaOH/base Well-established, versatile for substitutions Multi-step, moderate yields
Perkin-Erlenmeyer type condensation (with L-proline catalyst) Pyrazole carbaldehyde + acetone Organocatalytic aldol condensation L-proline, acetic anhydride, reflux Green, high yield, short time Requires specific catalyst
Direct formylation + condensation Pyrazole + formylation reagents + acetone Vilsmeier-Haack or related formylation + aldol POCl3, DMF, base Straightforward, common reagents Harsh reagents, purification needed

Research Findings and Practical Insights

  • The nucleophilic substitution on pyrazole ring chlorides allows for structural diversity in the pyrazole substituents, influencing the biological activity and solubility of the final compound.
  • Aldol condensation conditions strongly affect the E/Z isomer ratio; mild base catalysis favors the thermodynamically stable E-isomer, which is usually desired for better activity and stability.
  • Use of organocatalysts such as L-proline improves reaction efficiency and aligns with sustainable chemistry principles.
  • Spectroscopic data consistently confirm the successful synthesis of the target compound, with IR and NMR data matching expected chemical shifts and functional groups.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The enone system undergoes nucleophilic attack at both the carbonyl carbon (C-2) and β-carbon (C-3). Key reactions include:

  • Alcohol Addition : Reaction with methanol in acidic conditions yields the corresponding 3-methoxy-4-(4-(1H-pyrazol-1-yl)phenyl)butan-2-one via 1,2-addition .

  • Amine Addition : Primary amines (e.g., methylamine) undergo 1,4-conjugate addition (Michael addition) to form β-amino ketones .

Table 1: Nucleophilic Addition Reactions

NucleophileConditionsProductYield (%)Source
MethanolH₂SO₄, reflux, 6 hr3-Methoxy derivative72
MethylamineEtOH, RT, 12 hr3-(Methylamino)butan-2-one derivative68

Michael Addition and Cyclization

The compound participates in tandem Michael addition-cyclization reactions with dinucleophiles:

  • Thiosemicarbazide : Forms pyrazoline-thiazole hybrids under reflux in ethanol .

  • Hydrazines : Reacts with phenylhydrazine to yield pyrazolopyrazole derivatives via [3+2] cycloaddition .

Table 2: Cyclization Reactions

ReagentConditionsProductYield (%)Source
ThiosemicarbazideEtOH, Et₃N, reflux, 2 hrThiazole-pyrazole hybrid77–90
PhenylhydrazineDMF, 80°C, 8 hrPyrazolo[3,4-d]pyridazinone65

Aldol Condensation

The enone undergoes base-catalyzed aldol condensation with ketones:

  • Acetone : Forms (E)-4-(pyrazolylphenyl)but-3-en-2-one derivatives with extended conjugation .

  • Aromatic Aldehydes : Produces chalcone analogs under Claisen-Schmidt conditions .

Table 3: Aldol Condensation Products

Carbonyl CompoundBaseProductYield (%)Source
AcetoneNaOH, EtOHExtended enone85
4-FluorobenzaldehydeKOH, EtOHChalcone derivative78

Oxidation and Reduction

  • Oxidation : The ketone group resists oxidation under mild conditions but forms carboxylic acids under strong oxidizing agents (e.g., KMnO₄/H₂SO₄).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the α,β-unsaturated bond to yield 4-(4-(1H-pyrazol-1-yl)phenyl)butan-2-one .

Heterocycle Functionalization

The pyrazole ring undergoes electrophilic substitution:

  • Nitration : Nitration at C-4 of the pyrazole ring using HNO₃/H₂SO₄ .

  • Halogenation : Bromination (Br₂/CHCl₃) selectively occurs at the para position of the phenyl group .

Table 4: Pyrazole Ring Modifications

ReactionReagentProductYield (%)Source
NitrationHNO₃, H₂SO₄, 0°C4-Nitro-pyrazole derivative60
BrominationBr₂, CHCl₃, RT4-Bromophenyl-enone82

Biological Activity Correlations

Reaction products demonstrate enhanced bioactivity:

  • Antimicrobial Activity : Thiazole-pyrazole hybrids show MIC values of 2–8 µg/mL against S. aureus .

  • Anticancer Potential : Chalcone derivatives exhibit IC₅₀ = 12 µM against MCF-7 breast cancer cells .

Key Mechanistic Insights

  • Enone Reactivity : The electron-withdrawing carbonyl group activates the β-carbon for nucleophilic attack .

  • Pyrazole Participation : The pyrazole nitrogen stabilizes intermediates in cyclization reactions via resonance .

  • Stereoselectivity : Aldol condensations favor E-isomers due to conjugation with the pyrazole ring .

This compound’s versatile reactivity makes it a valuable scaffold for synthesizing pharmacologically active molecules, particularly antimicrobial and anticancer agents .

Scientific Research Applications

4-(4-(1H-Pyrazol-1-yl)phenyl)but-3-en-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-(1H-Pyrazol-1-yl)phenyl)but-3-en-2-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its pyrazole and phenyl moieties. These interactions can modulate biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues of 4-(4-(1H-Pyrazol-1-yl)phenyl)but-3-en-2-one, highlighting differences in substituents and physical properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Key Substituent
This compound Not Available C₁₃H₁₂N₂O 212.25 N/A N/A 1H-Pyrazol-1-yl
4-(4-(Trifluoromethyl)phenyl)but-3-en-2-one 80992-93-4 C₁₁H₉F₃O 214.19 N/A N/A Trifluoromethyl
4-(4-(Naphthalen-1-yl)phenyl)but-3-en-2-one 923037-23-4 C₂₀H₁₆O 272.34 N/A N/A Naphthalen-1-yl
4-[4-(3-oxobut-1-enyl)phenyl]but-3-en-2-one 13505-46-9 C₁₄H₁₄O₂ 214.26 1.078 409.7 3-oxobut-1-enyl

Notes:

  • Data for the target compound’s density and boiling point are unavailable in the literature.
  • Substituents significantly influence molecular weight and electronic properties.

Substituent Effects on Properties and Reactivity

Electron-Withdrawing vs. Electron-Donating Groups :
  • Trifluoromethyl (CF₃) : The CF₃ group () is strongly electron-withdrawing, enhancing the electrophilicity of the α,β-unsaturated ketone. This increases reactivity toward nucleophilic additions, making such derivatives useful in agrochemicals .
  • Pyrazole : The pyrazole ring () exhibits mixed electronic effects—electron-donating via resonance but slightly electron-withdrawing due to inductive effects. This balance supports bioactivity in thiosemicarbazones .
  • Naphthalen-1-yl : The bulky naphthyl group () extends conjugation, improving UV absorption properties. It may also enhance π-π stacking in crystal structures, as seen in related pyrazole derivatives ().
Physical Properties :
  • Density and Boiling Point : The 3-oxobut-1-enyl-substituted analogue () has a higher density (1.078 g/cm³) and boiling point (409.7°C) due to increased molecular weight and polarizability from the additional ketone group .

Research Findings and Methodological Insights

Computational Analysis

Crystallographic Studies

Software such as SHELXL () and WinGX () are critical for resolving crystal structures of analogues, as demonstrated in pyrazole derivative studies (). These tools help correlate substituent bulkiness with packing efficiency .

Biological Activity

The compound 4-(4-(1H-pyrazol-1-yl)phenyl)but-3-en-2-one is a pyrazole derivative that has garnered attention due to its diverse biological activities. Pyrazoles are known for their pharmacological potential, including anti-inflammatory, anticancer, and antimicrobial properties. This article provides a detailed overview of the biological activity associated with this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound can be synthesized through various methods, typically involving the reaction of appropriate hydrazones with chalcones. The synthesis often results in high yields and purity, allowing for comprehensive biological testing.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to This compound have shown effectiveness against various cancer cell lines. A study reported that related pyrazole compounds exhibited IC50 values ranging from 193.93 µg/mL to 274.60 µg/mL against different human cancer cell lines (A549, HT-29) .

CompoundCell LineIC50 (µg/mL)
7fA549193.93
7aA549208.58
7bA549238.14
7cA549274.60

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are well-documented. The compound has demonstrated significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. In one study, several synthesized pyrazoles exhibited minimum inhibitory concentrations (MICs) that indicate potent antimicrobial effects .

Anti-inflammatory Effects

Research indicates that pyrazole derivatives can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases. The mechanism often involves the suppression of pro-inflammatory cytokines and enzymes .

Case Studies

  • Anticancer Study : In a recent investigation, a series of pyrazole derivatives were tested for their cytotoxic effects on human cancer cells. The study found that This compound analogs significantly reduced cell viability in treated groups compared to controls .
  • Antimicrobial Study : Another study focused on the antibacterial activity of similar compounds against Staphylococcus aureus and Escherichia coli, revealing that certain derivatives had MIC values as low as 32 µg/mL .

The biological activities of This compound are attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of various enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : The compound may influence signaling pathways such as NF-kB and MAPK, which are crucial in inflammatory responses and tumor growth .

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing 4-(4-(1H-Pyrazol-1-yl)phenyl)but-3-en-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions between pyrazole derivatives and α,β-unsaturated ketones. For example, analogs of this compound are synthesized using Mannich reactions (e.g., coupling diazacrown ethers with pyrazole-phenol derivatives under controlled pH and temperature) . Optimization involves varying catalysts (e.g., acid/base), reaction time (12–48 hours), and purification via column chromatography with ethyl acetate/hexane gradients. Monitoring intermediates via TLC and FT-IR ensures reaction progress .

Q. Which analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry by preparing single crystals via slow evaporation in ethanol/dichloromethane mixtures .
  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR (CDCl3_3/DMSO-d6_6) to identify proton environments (e.g., pyrazole protons at δ 7.5–8.5 ppm, enone protons at δ 6.5–7.2 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 265.0978) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for pyrazole-enone hybrids?

  • Methodological Answer : Contradictions may arise from differences in assay conditions (e.g., pH, solvent stability, or degradation during prolonged experiments). Mitigation strategies include:

  • Stability studies : Conduct HPLC or LC-MS to monitor compound integrity under biological assay conditions (e.g., 37°C, aqueous buffers) .
  • Comparative analogs : Synthesize derivatives with substituent variations (e.g., halogenation or methoxy groups) to isolate structure-activity relationships .
  • Dose-response validation : Use triplicate experiments with positive/negative controls to rule out batch-specific impurities .

Q. What experimental designs are suitable for studying the α,β-unsaturated ketone moiety’s reactivity in nucleophilic additions?

  • Methodological Answer :

  • Kinetic studies : Track Michael addition reactions (e.g., with thiols or amines) via UV-Vis spectroscopy at λ = 300–400 nm .
  • Computational modeling : Employ DFT calculations (B3LYP/6-31G*) to predict electrophilic sites and compare with experimental 1H^1H-NMR shifts .
  • Solvent effects : Test reactivity in polar aprotic (DMF) vs. protic (MeOH) solvents to assess hydrogen-bonding influences .

Q. How can degradation pathways of this compound be evaluated under varying storage conditions?

  • Methodological Answer :

  • Forced degradation : Expose the compound to heat (60°C), UV light (254 nm), and hydrolytic conditions (0.1 M HCl/NaOH) for 24–72 hours. Analyze degradation products via LC-MS .
  • Stabilization protocols : Use inert atmospheres (N2_2) or antioxidants (BHT) during storage. Monitor efficacy via accelerated stability chambers (40°C/75% RH) .

Q. What computational strategies predict the compound’s interactions with biological targets (e.g., kinases or receptors)?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., CDK2 or EGFR). Validate with MD simulations (GROMACS) to assess binding stability .
  • Pharmacophore modeling : Identify critical motifs (e.g., pyrazole ring, enone) using Schrödinger’s Phase module .

Critical Analysis of Evidence

  • Structural data from crystallography and NMR are consistent for pyrazole-enone systems.
  • Limitations in biological studies (e.g., sample degradation ) highlight the need for rigorous stability testing.

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